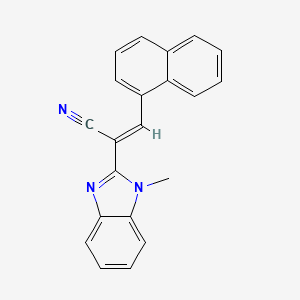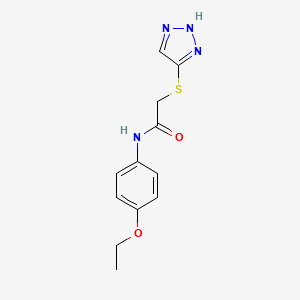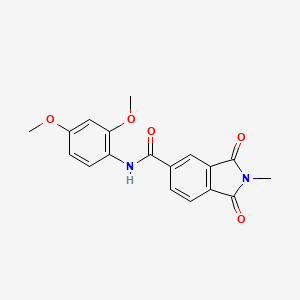
(E)-2-(1-methylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(1-methylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile is an organic compound characterized by its unique structure, which includes a benzimidazole moiety and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1-methylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile typically involves the reaction of 1-methylbenzimidazole with a suitable naphthalene derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1-methylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with hydrogenated bonds.
Substitution: Substituted products with various functional groups replacing the original substituents.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(1-methylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the enhancement of material performance in various applications.
Mechanism of Action
The mechanism of action of (E)-2-(1-methylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzyme active sites, inhibiting their activity. Additionally, the naphthalene ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions disrupt normal cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methylbenzimidazol-2-yl)-3-phenylprop-2-enenitrile
- 2-(1-methylbenzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile
- 2-(1-methylbenzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile
Uniqueness
(E)-2-(1-methylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile stands out due to the presence of the naphthalene ring, which imparts unique electronic and steric properties. This structural feature enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
(E)-2-(1-methylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3/c1-24-20-12-5-4-11-19(20)23-21(24)17(14-22)13-16-9-6-8-15-7-2-3-10-18(15)16/h2-13H,1H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGNUAIXOLEWPF-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=CC=CC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC4=CC=CC=C43)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[4-(3,4-dimethylbenzyl)morpholin-2-yl]ethyl}methanesulfonamide](/img/structure/B5440370.png)
![2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B5440372.png)
![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5440390.png)
![2-({2-[3-(2-methylphenoxy)azetidin-1-yl]-2-oxoethyl}thio)pyrimidine](/img/structure/B5440408.png)
![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5440411.png)
![2,4-ditert-butyl-6-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol](/img/structure/B5440414.png)

![N-(2,5-dimethoxyphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5440425.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(pyridin-3-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5440428.png)
![N,N-dimethyl-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]benzenesulfonamide](/img/structure/B5440434.png)
![3-(3-methoxyphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole](/img/structure/B5440438.png)
![2-(3-methoxybenzyl)-4-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]morpholine](/img/structure/B5440442.png)
![5-ETHYL-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B5440455.png)

